![molecular formula C15H26O B033960 epi-Cubenol CAS No. 19912-67-5](/img/structure/B33960.png)
epi-Cubenol
Overview
Description
Epi-Cubenol is a chemical compound with the molecular formula C15H26O . It has a molecular weight of 222.3663 . It is one of the stereoisomers of Cubenol .
Molecular Structure Analysis
The IUPAC Standard InChI for epi-Cubenol isInChI=1S/C15H26O/c1-10(2)13-6-5-12(4)15(16)8-7-11(3)9-14(13)15/h9-10,12-14,16H,5-8H2,1-4H3
. This structure is also available as a 2D Mol file .
Scientific Research Applications
Isolation and Identification from Natural Sources
- Isolation from Chamaecyparis obtusa : epi-Cubenol has been isolated from the heartwood of Chamaecyparis obtusa var. formosana, indicating its natural occurrence in specific plant species (Kuo, Chen, Chien, & Lin, 2002).
Potential Antibacterial Applications
- Essential Oil Constituent : epi-Cubenol was identified as a major constituent in the essential oil derived from the leaves of Argania spinosa, suggesting its role in the oil's antibacterial properties (Benabdesslem, Ghomari, Adli, Mébarki, & Hachem, 2022).
Anti-Phytopathogenic Potential
- Activity Against Phytopathogenic Fungi : epi-Cubenol, isolated from Syzygium cumini essential oil, exhibited significant antifungal activity against phytopathogenic fungi, indicating its potential application in plant disease management (Saroj, Pragadheesh, Palanivelu, Yadav, Singh, Samad, Negi, & Chanotiya, 2015).
Identification in Food and Beverage
- Identification in Tunisian Fenugreek Seeds : epi-Cubenol was identified among the volatile compounds in Tunisian fenugreek seeds, contributing to the understanding of the aroma profile of this culinary herb (Mebazaa, Mahmoudi, Fouchet, Santos, Kamissoko, Nafti, Cheikh, Rega, & Camel, 2009).
properties
IUPAC Name |
(1S,4R,4aS,8aR)-4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-10(2)13-6-5-12(4)15(16)8-7-11(3)9-14(13)15/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13+,14+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGPRPSWSKLKTF-QPSCCSFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1(CCC(=C2)C)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H]2[C@@]1(CCC(=C2)C)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318347 | |
Record name | Epicubenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epicubenol | |
CAS RN |
19912-67-5 | |
Record name | Epicubenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19912-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epicubenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019912675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epicubenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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